molecular formula C9H7F3N2O2S B11773774 Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11773774
M. Wt: 264.23 g/mol
InChI Key: NIZOTOKFVZEFAP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . The reaction conditions often include heating under reflux and the use of solvents such as methylene chloride . The product is then purified through filtration, washing, and solvent evaporation under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or thiazole rings .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-4-3-17-8-13-6(9(10,11)12)5(14(4)8)7(15)16-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZOTOKFVZEFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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